molecular formula C25H21ClFN5O3 B2991769 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridin-2-one CAS No. 1112440-72-8

5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridin-2-one

Cat. No. B2991769
CAS RN: 1112440-72-8
M. Wt: 493.92
InChI Key: PTUOTLICPVOABH-UHFFFAOYSA-N
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Description

Oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their broad range of chemical and biological properties . Piperazines, on the other hand, are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms .


Synthesis Analysis

The synthesis of oxadiazoles often involves the cyclization of a precursor compound, such as a carboxylic acid or a hydrazide . The exact method of synthesis for this specific compound is not available in the sources I found.

Scientific Research Applications

Synthesis and Characterization

Compounds with similar structures have been synthesized and characterized to understand their chemical properties, crystalline structure, and biological activities. For example, a study focused on the synthesis, characterization, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, highlighting the process of creating these compounds and assessing their properties through spectroscopic evidence and X-ray diffraction studies (Sanjeevarayappa et al., 2015). Such research underscores the importance of synthetic chemistry in exploring new materials and their potential applications.

Biological Activity and Potential Therapeutic Applications

Derivatives of oxadiazoles, including those incorporating chlorophenyl and fluorophenyl groups, have been investigated for their biological activities. These studies often aim to discover new therapeutic agents. For instance, compounds with 1,2,4-oxadiazole cores have been evaluated for antimicrobial, anthelmintic, and anti-proliferative activities, suggesting potential applications in developing new drugs or biologically active materials (Al-Wahaibi et al., 2021).

Drug Design and Molecular Interaction Studies

The structural motif of 1,2,4-oxadiazole, combined with chlorophenyl and fluorophenyl groups, is of interest in drug design, particularly for targeting specific receptors or biological pathways. Research into the molecular interaction of related compounds with cannabinoid receptors, for example, provides insights into how these molecules can be optimized for better selectivity and activity, contributing to the development of new therapeutic agents (Shim et al., 2002).

properties

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN5O3/c26-19-4-1-17(2-5-19)24-28-25(35-29-24)18-3-10-22(33)32(15-18)16-23(34)31-13-11-30(12-14-31)21-8-6-20(27)7-9-21/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUOTLICPVOABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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